molecular formula C19H15N3O2S B2944597 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-90-4

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

Cat. No. B2944597
M. Wt: 349.41
InChI Key: GLROQDFXGUFQTB-UHFFFAOYSA-N
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Description

The compound “3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline” is a chemical substance with the CAS Number: 478047-90-4 . It has a molecular weight of 349.41 and its IUPAC name is 3-[(3-nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

  • Chemical Synthesis and Properties :

    • Dibenzo[c,h]cinnoline 5-oxide, a related compound, has been synthesized and studied for its unique electronic effects, which are responsible for the formation of specific oxides in the cinnoline group (Poesche, 1966).
    • Investigations into the photochemical cyclodehydrogenation of amino-, acetyl-, and nitro-azobenzenes have led to the formation of various benzo[c]cinnoline derivatives, demonstrating the versatility of these reactions (Badger, Joshua, Lewis, 1965).
    • An electrochemically initiated intramolecular cyclization study of 2-nitro-2′-isothiocyanatobiphenyl resulted in the formation of 6-mercaptodibenzo(d,f)(1,3)diazepin-5-oxide, highlighting the potential for electrochemical methods in cinnoline synthesis (Hlavatý, Volke, Manoušek, 1975).
  • Potential Applications and Activity Studies :

    • A method for the synthesis of cinnolines via the reaction of enaminones and aryl diazonium tetrafluoroborates has been developed, with certain cinnolines showing promising anti-inflammatory properties in vitro (Tian et al., 2023).
    • Research into the photochemical reaction of benzo[c]cinnoline led to insights into the mechanism of carbazole formation from 5,6-dihydrobenzo[c]cinnoline, highlighting the photoreactive nature of these compounds (Inoue, Hiroshima, Miyazaki, 1979).
    • Studies on 3-fold and 6-fold interpenetrating diamond nets based on N,N'-dioxide 3,3'-benzo(c)cinnoline dicarboxylic acid revealed their highly sensitive luminescence sensing for nitroaromatic compounds and Fe3+ ions, suggesting their use in sensing applications (Zhang et al., 2018).
  • Molecular Docking and Antimicrobial Studies :

    • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and shown to have potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).
  • Redox Cyclization Reactions :

    • A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine has been developed, showing the formation of intermediate 2-nitrosobenzaldehyde, which plays a crucial role in the transformation process (Sa et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLROQDFXGUFQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

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